Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine)

Vue d'ensemble

Description

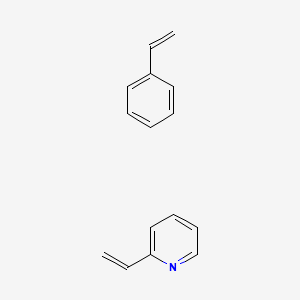

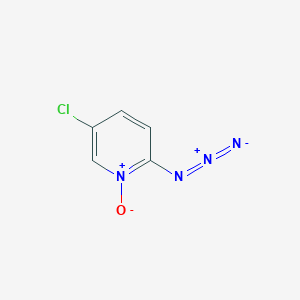

Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) is an organic compound that combines the properties of styrene and 2-vinylpyridine. It is a derivative of pyridine with a vinyl group in the 2-position, next to the nitrogen. This compound is used industrially as a precursor to specialty polymers and as an intermediate in the chemical, pharmaceutical, dye, and photo industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) can be synthesized through various methods. One common method involves the condensation of 2-methylpyridine with formaldehyde, followed by dehydration of the intermediate alcohol. The reaction is carried out between 150–200°C in an autoclave . Another method involves the reaction of acrylonitrile and acetylene in the presence of organocobalt compounds as a catalyst .

Industrial Production Methods: In industrial settings, the production of 2-vinylpyridine often involves the use of 2-methylpyridine and formaldehyde. The reaction mixture is introduced into a tubular reactor, and the reaction is carried out at high temperatures and pressures. The resultant product is then purified through fractional distillation .

Analyse Des Réactions Chimiques

Types of Reactions: Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) undergoes various types of chemical reactions, including polymerization, addition, and substitution reactions. It is readily polymerized or copolymerized with styrene, butadiene, isobutylene, and methyl methacrylate in the presence of radical, cationic, or anionic initiators .

Common Reagents and Conditions: Common reagents used in the reactions of styrene 2-vinylpyridine include radical initiators, cationic initiators, and anionic initiators. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products: The major products formed from the reactions of styrene 2-vinylpyridine include homopolymers and copolymers. These polymers have various applications in different industries due to their unique properties .

Applications De Recherche Scientifique

Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) has numerous scientific research applications. It is used in the synthesis of block copolymers, which have applications in drug delivery, optoelectronic devices, water purification, and rheology modification . Additionally, it is used in the fabrication of lithium-ion batteries as a component of gel polymer electrolytes . The compound’s ability to form well-defined polymers makes it valuable in materials science and polymer chemistry .

Mécanisme D'action

The mechanism of action of styrene 2-vinylpyridine involves its ability to undergo polymerization and form stable polymers. The electron-withdrawing effect of the ring nitrogen atom allows it to add nucleophiles such as methoxide, cyanide, and hydrogen sulfide at the vinylic site, leading to the formation of addition products . This property is crucial for its applications in various chemical reactions and polymerizations.

Comparaison Avec Des Composés Similaires

Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) can be compared with other similar compounds such as poly(2-vinylpyridine), poly(4-vinylpyridine), and poly(2-vinylpyridine-co-styrene). These compounds share similar polymerization properties but differ in their structural configurations and specific applications . For instance, poly(4-vinylpyridine) is often used in electrode organization for electrochemical applications due to its enhanced electrical conductivity .

Conclusion

Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) is a versatile compound with significant industrial and scientific research applications. Its unique properties and ability to form stable polymers make it valuable in various fields, including chemistry, biology, medicine, and industry.

Propriétés

Formule moléculaire |

C15H15N |

|---|---|

Poids moléculaire |

209.29 g/mol |

Nom IUPAC |

2-ethenylpyridine;styrene |

InChI |

InChI=1S/C8H8.C7H7N/c1-2-8-6-4-3-5-7-8;1-2-7-5-3-4-6-8-7/h2-7H,1H2;2-6H,1H2 |

Clé InChI |

USDNTLSSMWDFHG-UHFFFAOYSA-N |

SMILES canonique |

C=CC1=CC=CC=C1.C=CC1=CC=CC=N1 |

Numéros CAS associés |

697745-42-9 143731-12-8 827026-33-5 108614-86-4 24980-54-9 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{[(3-nitrobenzoyl)amino]methyl}benzoate](/img/structure/B8459224.png)

![4-[4-(4-Methoxy-phenyl)-1H-imidazol-2-yl]-piperidine](/img/structure/B8459230.png)

![5-amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbonitrile](/img/structure/B8459241.png)

![tert-butyl N-[4-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]butyl]carbamate](/img/structure/B8459259.png)

![1-Thia-4,8-diazaspiro[4.5]decan-3-one,2-ethyl-,(2S)-(9ci)](/img/structure/B8459269.png)

![[(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonic acid hydrate](/img/structure/B8459287.png)

![Phosphonium, [3-(methoxymethoxy)propyl]triphenyl-, bromide](/img/structure/B8459298.png)

![2-[(4-Iodophenoxy)methyl]-2-methyloxirane](/img/structure/B8459328.png)